Cas no 34365-21-4 (Urea,N'-2-benzothiazolyl-N,N-dimethyl-)

Urea,N'-2-benzothiazolyl-N,N-dimethyl- structure
34365-21-4 structure
Product Name:Urea,N'-2-benzothiazolyl-N,N-dimethyl-
Numero CAS:34365-21-4
MF:C10H11N3OS
MW:221.278840303421
CID:309258
PubChem ID:99155
Update Time:2025-04-19

Urea,N'-2-benzothiazolyl-N,N-dimethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Urea,N'-2-benzothiazolyl-N,N-dimethyl-
    • 3-(1,3-benzothiazol-2-yl)-1,1-dimethylurea
    • 1-(benzthiazol-2-yl)-3,3-dimethyl-urea
    • 1,1-dimethyl-3-(2-benzothiazolyl)urea
    • 3-(2-Benzothiazolyl)-1,1-dimethylurea
    • 3-benzothiazol-2-yl-1,1-dimethyl-urea
    • BRN 0384283
    • N-(benzothiazol-2-yl)-N',N'-dimethylurea
    • N'-Benzothiazol-2-yl-N,N-dimethyl-harnstoff
    • N'-benzothiazol-2-yl-N,N-dimethyl-urea
    • N-Benzthiazol-2-yl-N',N'-dimethyl-urea
    • NSC190395
    • Urea, 3-(2-benzothiazolyl)-1,1-dimethyl-
    • 34365-21-4
    • WLN: T56 BN DSJ CMVN1&1
    • NSC-190395
    • SCHEMBL9467895
    • AKOS024380261
    • UNII-K6ESQ0C525
    • N'-(1,3-benzothiazol-2-yl)-N,N-dimethylurea
    • Urea, N'-2-benzothiazolyl-N,N-dimethyl-
    • N-(2-Benzothiazolyl)-N',N'-dimethylurea
    • NSC 190395
    • K6ESQ0C525
    • Z230660422
    • N-(benzothiazol-2-yl)-N,N-dimethylurea
    • N'-2-BENZOTHIAZOLYL-N,N-DIMETHYLUREA
    • DTXSID70187938
    • AMIJSEIHRANBNZ-UHFFFAOYSA-N
    • Inchi: 1S/C10H11N3OS/c1-13(2)10(14)12-9-11-7-5-3-4-6-8(7)15-9/h3-6H,1-2H3,(H,11,12,14)
    • Chiave InChI: AMIJSEIHRANBNZ-UHFFFAOYSA-N
    • Sorrisi: S1C(=NC2C=CC=CC1=2)NC(N(C)C)=O

Proprietà calcolate

  • Massa esatta: 221.06243
  • Massa monoisotopica: 221.06228316g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 1
  • Complessità: 247
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 73.5Ų

Proprietà sperimentali

  • PSA: 45.23
  • LogP: 2.46280
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.